6-Fluorochroman-4-amine is a chemical compound with the molecular formula . It is a derivative of chroman, characterized by a fluorine atom at the sixth position and an amine group at the fourth position of the chroman ring. This compound has garnered interest due to its unique structural features and potential biological activities, making it relevant in medicinal chemistry and organic synthesis.
6-Fluorochroman-4-amine is classified as an organic compound, specifically a substituted chroman. It is synthesized from commercially available precursors and is part of a broader class of fluorinated compounds that exhibit enhanced biological properties due to the presence of fluorine. The compound is registered under the CAS number 238764-22-2, which facilitates its identification in chemical databases and literature.
The synthesis of 6-Fluorochroman-4-amine typically involves several steps:
These steps illustrate a multi-step synthetic route that transforms a simple chroman derivative into a more complex amine-substituted product.
The molecular structure of 6-Fluorochroman-4-amine consists of a chroman backbone with specific substituents:
6-Fluorochroman-4-amine can participate in various chemical reactions:
Each reaction type requires specific conditions regarding temperature, solvent, and catalysts to optimize yields and minimize by-products.
The mechanism of action for 6-Fluorochroman-4-amine primarily involves its interaction with biological targets:
This mechanism underlines the compound's potential as a lead compound in drug development.
Relevant data on these properties can guide researchers in handling and utilizing this compound effectively.
6-Fluorochroman-4-amine has several scientific applications:
The systematic naming of 6-fluorochroman-4-amine follows IUPAC conventions for heterocyclic compounds. The base structure is recognized as 3,4-dihydro-2H-1-benzopyran, with the fluorine substituent at position 6 and the amine group at position 4. According to amine nomenclature rules, the compound is formally named as (6-fluoro-3,4-dihydro-2H-chromen-4-amine), with the chroman designation accepted as a common name for the dihydrobenzopyran scaffold [2] [5] [10].
The stereogenic center at C4 gives rise to enantiomeric forms:
Table 1: Nomenclature and Identifiers for 6-Fluorochroman-4-amine Derivatives
Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) | Synonym(s) |
---|---|---|---|---|
6-Fluorochroman-4-amine | 238764-22-2 | C₉H₁₀FNO | 167.18 | 6-FLUORO-CHROMAN-4-YLAMINE; 6-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine |
(S)-6-Fluoro-chroman-4-ylamine | 1018978-85-2 | C₉H₁₀FNO | 167.18 | (S)-6-FLUOROCHROMAN-4-AMINE; (4S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine |
(R)-6-Fluoro-chroman-4-ylamine | 911825-61-1 | C₉H₁₀FNO | 167.18 | (R)-6-FLUOROCHROMAN-4-AMINE; (4R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine |
The molecular architecture features a planar benzopyran ring system with a stereogenic center at C4, where the amine group resides. Fluorine substitution at C6 creates an electron-deficient aromatic ring system, influencing both the compound's electronic distribution and its potential for hydrogen bonding. The amine functionality (pKₐ ≈ 9.12) exists predominantly in the protonated form under physiological conditions, enhancing water solubility and enabling salt formation. The oxygen atom in the pyran ring contributes to the molecule's polarity and serves as a potential hydrogen bond acceptor [3] [4] [9].
The chiral environment surrounding the C4 amine significantly impacts biological recognition. Enantiomerically pure forms are typically prepared through asymmetric synthesis or chiral resolution, with commercial suppliers offering both enantiomers at 95% or higher enantiomeric excess. The substantial price differential between enantiomers—$505 per gram for the (S)-enantiomer versus commercial availability of the (R)-enantiomer at unspecified pricing—reflects the synthetic challenges associated with achieving high stereochemical purity [3] [9].
6-Fluorochroman-4-amine derivatives emerged prominently in the late 1990s as investigators explored novel scaffolds for central nervous system targets. A pivotal 1998 study published in the Journal of Medicinal Chemistry documented the systematic exploration of 6-fluorochroman derivatives as potential serotonin 5-HT₁A receptor antagonists. Researchers selected a lead compound containing the 6-fluorochroman moiety—N-2-[[(6-fluorochroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamine—and conducted extensive structural modifications. These investigations revealed that substitutions at the C4 position, particularly the introduction of oxo or optically active hydroxy groups, substantially improved receptor selectivity profiles [8].
The strategic incorporation of fluorine served multiple purposes:
Table 2: Research Applications and Commercial Availability of 6-Fluorochroman-4-amine Derivatives
Application Area | Derivative Example | Key Findings/Properties | Commercial Source (Example) |
---|---|---|---|
5-HT₁A Receptor Antagonism | 4-Oxo-6-fluorochroman derivatives | Demonstrated in vivo antagonist activity against 8-OH-DPAT-induced responses | Not commercially available (research compound) |
Chiral Building Blocks | (S)-6-Fluorochroman-4-amine | 95% purity, priced at $505/g | AChemBlock (Catalog ID: S87333) |
Chiral Building Blocks | (R)-6-Fluorochroman-4-amine | 95% purity, hazard classification (H315, H319, H335) | Apollo Scientific (Catalogue Number PC908198) |
The chroman core structure proved particularly valuable due to its conformational restraint, which limited rotational freedom and produced well-defined bioactive conformations. This structural feature, combined with the electronic effects of fluorine substitution, enabled researchers to achieve nanomolar affinity at 5-HT₁A receptors. Among the most promising compounds developed was a 4-oxochroman derivative bearing a 1,3-benzodioxole terminal group (compound 31n), which demonstrated potent antagonist activity in both behavioral and electrophysiological models in rats. This compound emerged from screening six optimized analogues selected based on their exceptional in vitro profiles, including high binding affinity and selectivity over α1-adrenergic and D2-dopaminergic receptors [8].
Contemporary applications of 6-fluorochroman-4-amine focus on its utility as a chiral building block for drug discovery. The compound's commercial availability in enantiomerically enriched form (typically ≥95% purity) facilitates rapid exploration of structure-activity relationships. Specialized suppliers provide both enantiomers, though at substantial cost—$505 per gram for the (S)-enantiomer in milligram quantities, reflecting the synthetic complexity associated with achieving high enantiomeric purity. Current storage recommendations specify maintenance under inert gas (nitrogen or argon) at 2-8°C to prevent racemization or decomposition. The persistence of 6-fluorochroman-4-amine in medicinal chemistry research over two decades attests to the scaffold's versatility and continued relevance in psychopharmacological agent development [3] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7